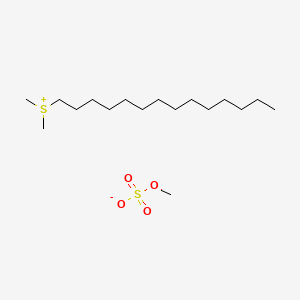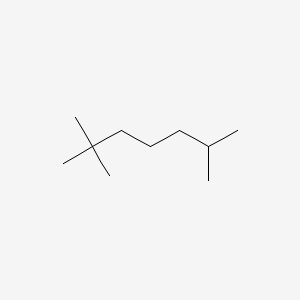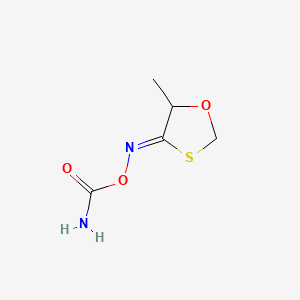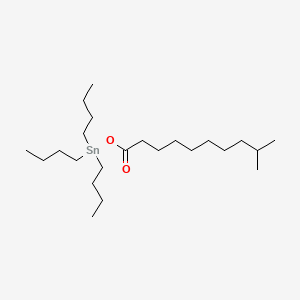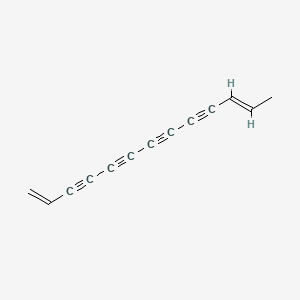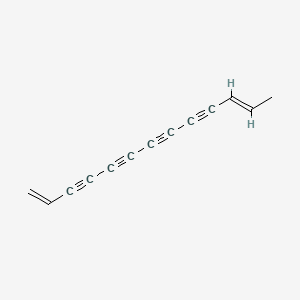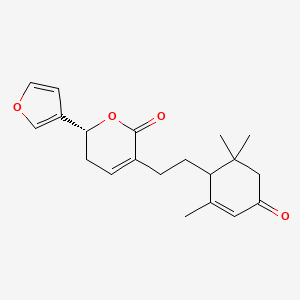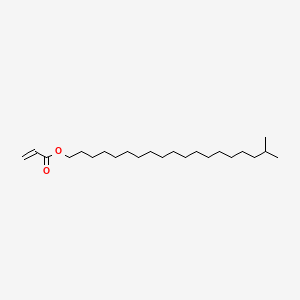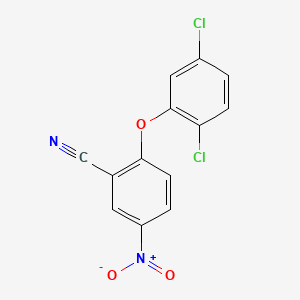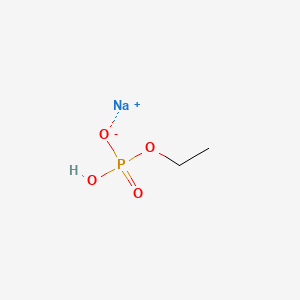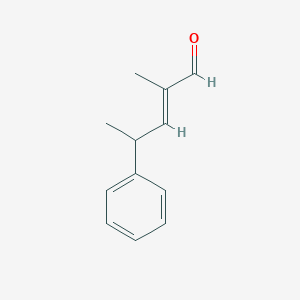
2-Pentenal, 2-methyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to slightly yellow liquid with a cocoa-like aroma . This compound is often used in the flavor and fragrance industry due to its pleasant scent.
Métodos De Preparación
2-Pentenal, 2-methyl-4-phenyl- can be synthesized through aldol condensation of the corresponding aldehydes in the presence of a basic catalyst . One common method involves the reaction of propionaldehyde with a nitrogenous organic alkali and an organic acid, followed by stirring and washing with water to obtain the desired product . This method is advantageous due to its high selectivity and stable reaction conditions.
Análisis De Reacciones Químicas
2-Pentenal, 2-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Pentenal, 2-methyl-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Pentenal, 2-methyl-4-phenyl- involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
2-Pentenal, 2-methyl-4-phenyl- can be compared with other similar compounds such as:
2-Pentenal: A simpler aldehyde with a similar structure but lacking the phenyl and methyl groups.
4-Methyl-2-phenyl-2-hexenal: A compound with an additional carbon in the chain, which may affect its chemical properties and applications.
Benzaldehyde: A related aromatic aldehyde with different functional groups and applications.
The uniqueness of 2-Pentenal, 2-methyl-4-phenyl- lies in its specific structure, which imparts distinct chemical properties and a pleasant aroma, making it valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
91495-55-5 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(E)-2-methyl-4-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b10-8+ |
Clave InChI |
XSMFXVZQDZCADN-CSKARUKUSA-N |
SMILES isomérico |
CC(/C=C(\C)/C=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C=C(C)C=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



